methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 3-position, a phenyl group at the 1-position, and a methyl ester group at the 2-carboxylate position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate typically involves the bromination of a precursor indole compound. One common method is the reaction of 1-phenyl-1H-indole-2-carboxylate with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: The phenyl group at the 1-position can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of polar solvents and bases to facilitate the reaction.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidized forms of the indole ring or the phenyl group.
Reduction Products: De-brominated indole derivatives.
Scientific Research Applications
Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the phenyl group contribute to its binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indole-2-carboxylate
- 3-Methyl-1H-indole
- 1-Phenyl-1H-indole-2-carboxylate
Uniqueness
Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12BrNO2 |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
methyl 3-bromo-1-phenylindole-2-carboxylate |
InChI |
InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(17)12-9-5-6-10-13(12)18(15)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
SKKXCRNUBTZKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)Br |
Origin of Product |
United States |
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